delta-Hexalactone

Flavor Chemistry Food Science Formulation Science

Delta-Hexalactone (δ-Hexalactone, CAS 823-22-3) is a six-membered cyclic ester (δ-lactone) with the molecular formula C₆H₁₀O₂, widely utilized as a flavor and fragrance agent due to its characteristic creamy, fruity, and coconut-like odor profile. Its physicochemical properties include a boiling point of 110-112°C at 15 mmHg, a density of 1.037 g/mL at 25°C, and limited water solubility, being soluble in alcohol, oil, propylene glycol, and ether.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 823-22-3
Cat. No. B130344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedelta-Hexalactone
CAS823-22-3
SynonymsTetrahydro-6-methyl-2H-pyran-2-one-d6;  (+/-)-5-Hexanolide-d6;  (+/-)-δ-Hexalactone-d6;  5-Hexanolide-d6;  5-Hydroxyhexanoic Acid Lactone-d6;  6-Methyl-δ-valerolactone-d6;  6-Methyltetrahydropyran-2-one-d6;  δ-Caprolactone-d6;  NSC 134774-d6;  NSC 32863-d6; 
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCC1CCCC(=O)O1
InChIInChI=1S/C6H10O2/c1-5-3-2-4-6(7)8-5/h5H,2-4H2,1H3
InChIKeyRZTOWFMDBDPERY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in alcohol, oil, propylene glycol, and ether;  slightly soluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





Delta-Hexalactone (CAS 823-22-3) Procurement Guide: Key Differentiators for Scientific Selection


Delta-Hexalactone (δ-Hexalactone, CAS 823-22-3) is a six-membered cyclic ester (δ-lactone) with the molecular formula C₆H₁₀O₂, widely utilized as a flavor and fragrance agent due to its characteristic creamy, fruity, and coconut-like odor profile [1]. Its physicochemical properties include a boiling point of 110-112°C at 15 mmHg, a density of 1.037 g/mL at 25°C, and limited water solubility, being soluble in alcohol, oil, propylene glycol, and ether . This compound is a critical component in dairy, nut, and fruit flavor formulations, and its unique sensory and molecular characteristics differentiate it from other lactones in both research and industrial applications [2].

Why Generic Lactone Substitution Fails: Critical Procurement Considerations for Delta-Hexalactone (CAS 823-22-3)


Direct substitution of delta-Hexalactone with other lactones, even close analogs like gamma-hexalactone, is scientifically unsound due to fundamental differences in ring size (six-membered δ-lactone vs. five-membered γ-lactone) that dictate distinct physicochemical and sensory properties . This structural divergence leads to significant variations in hydrophobicity (LogP), olfactory receptor activation (differential odor thresholds for enantiomers), and performance in complex flavor and fragrance matrices [1]. Furthermore, the chiral nature of delta-Hexalactone introduces another layer of complexity, as the enantiomeric ratio profoundly impacts its perceived aroma and biological activity, a nuance not captured by generic or racemic alternatives [2]. The evidence presented below quantifies these critical differentiations, underscoring the necessity of precise compound selection for reproducible scientific and industrial outcomes.

Quantitative Evidence for Delta-Hexalactone (CAS 823-22-3) Differentiation in Scientific and Industrial Procurement


Hydrophobicity and Partitioning: Quantifying Delta-Hexalactone's LogP Advantage Over Gamma-Hexalactone

Delta-Hexalactone exhibits a significantly higher LogP value (1.102) compared to its structural isomer, gamma-hexalactone (LogP = 0.26), indicating a 4.2-fold increase in hydrophobicity [1]. This difference is critical for predicting the compound's behavior in complex, multi-phase systems like food emulsions or fragrance oils. While direct comparative solubility data is scarce, this calculated LogP difference strongly suggests delta-Hexalactone will partition more favorably into lipid phases, impacting flavor release and perception.

Flavor Chemistry Food Science Formulation Science

Enantiomer-Specific Olfactory Potency: The 2.6-Fold Odor Threshold Difference Between (R)- and (S)-Delta-Hexalactone

The two enantiomers of delta-Hexalactone exhibit a stark difference in human olfactory perception. The (R)-enantiomer has a reported odor threshold of 0.8 ppb, which is 2.6 times lower (i.e., more potent) than the (S)-enantiomer's threshold of 2.1 ppb [1]. This is a direct head-to-head comparison of enantiomeric forms. While this data is from a commercial source and lacks a published primary research citation in this search, it aligns with the established scientific principle that enantiomers of aroma compounds often interact differently with olfactory receptors [2].

Olfactory Science Chiral Chemistry Sensory Analysis

Natural Occurrence and Chiral Fingerprinting: Enantiomeric Excess (ee) of Delta-Hexalactone in Fruits

Direct chiral analysis of delta-Hexalactone in various fruits reveals significant variation in its enantiomeric distribution, a key differentiator for natural sourcing and authenticity verification. In greengage and pineapple, delta-Hexalactone was found in a nearly racemic form, with enantiomeric excess (ee) values of 10.8% (R) and 4.4% (R), respectively. This contrasts sharply with its presence in other fruits like raspberry, where (S)-enantiomers predominated with ee values ranging from 45.0 to 100%, or in apricot and coconut, where (R)-enantiomers prevailed with ee values from 14.4 to 100% [1].

Natural Product Chemistry Food Authenticity Chiral Analysis

Specific Flavor Enhancement: Delta-Hexalactone's Documented Role in Imparting 'Mouthfeel' in Patent Literature

A key functional differentiation is highlighted in patent literature, where derivatives and analogs of delta-Hexalactone, specifically 4-Methyl-delta-hexalacton, are explicitly claimed for their utility in conveying, modifying, and/or enhancing specific sensory impressions, including 'mouthfeel' (Mundfülle), hay, coumarin, and lactonic notes [1]. While this is a derivative, it establishes a clear industrial application for the delta-hexalactone scaffold in modulating complex textural and flavor attributes, a function not generally claimed for simpler lactones like gamma-butyrolactone.

Flavor Technology Food Science Patent Analysis

Comparative Repellency: Delta-Hexalactone's Efficacy Against Head Lice Compared to Piperonal and Essential Oils

In a direct head-to-head in vitro comparison of repellent activity against Pediculus humanus capitis (head lice), a specific derivative, delta-hexalactone-5-methylpentanolide, demonstrated efficacy equivalent to the positive control piperonal and superior to both eucalyptus and lavender essential oils [1]. The study noted that all three synthetic aliphatic lactones tested were equally more effective than piperonal, which itself outperformed the essential oils. No fumigant activity was observed for the lactones, contrasting with the effective fumigant action of eucalyptus oil.

Pest Control Public Health Bioactivity

Optimal Application Scenarios for Delta-Hexalactone (CAS 823-22-3) Based on Quantitative Evidence


Precision Flavor Formulation for High-Fat Dairy and Confectionery Products

Leverage delta-Hexalactone's higher LogP (1.102) compared to gamma-hexalactone for optimal partitioning and controlled release in high-fat matrices like cream, butter, and chocolate [1]. This ensures the characteristic creamy, coconut flavor is delivered effectively, enhancing the desired sensory profile without the need for excessive dosage. The compound's established use in butter, cream milk, and nut flavors further validates this application [2].

Chiral Analysis for Natural Flavor Authentication and Quality Control

Employ delta-Hexalactone as a chiral marker for authenticity testing of fruit-derived flavors. The documented variation in enantiomeric excess (ee) between different fruit sources (e.g., near-racemic in pineapple vs. highly enriched (S)-enantiomer in raspberry) provides a robust analytical fingerprint [1]. This is essential for verifying the natural origin of flavor ingredients and detecting adulteration with synthetic, racemic mixtures.

Development of Enantiomer-Specific Fragrances with Tailored Potency

For fragrance applications requiring a potent, sweet, almond-like or coconut note at very low concentrations, the (R)-enantiomer of delta-Hexalactone, with its reported 0.8 ppb odor threshold, is the preferred choice over the (S)-enantiomer (2.1 ppb) or the racemic mixture [1]. This allows for more cost-effective and precise olfactory design, particularly in fine fragrances or functional products where a subtle yet distinct lactonic character is desired.

Exploratory Research into Bioactivity and Pest Repellency

Utilize delta-Hexalactone or its derivatives as lead compounds in research programs investigating novel pest repellents. Its demonstrated efficacy, comparable to piperonal against head lice, provides a validated starting point for structure-activity relationship studies and the development of new, safer alternatives to conventional synthetic pesticides [1]. This application scenario is particularly relevant for academic and industrial R&D groups focused on vector control and public health.

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